molecular formula C96H122N18O16 B612432 187-1, N-WASP inhibitor CAS No. 380488-27-7

187-1, N-WASP inhibitor

Cat. No.: B612432
CAS No.: 380488-27-7
M. Wt: 1784.13
InChI Key: PHTIQAVQWWOKNF-RNEDXEELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “187-1, N-WASP inhibitor” is a 14-amino acid cyclic peptide known for its ability to inhibit the neural Wiskott Aldrich syndrome protein (N-WASP). This protein plays a crucial role in actin polymerization, a process essential for cell morphology and motility. The inhibitor 187-1 has been identified as a potent blocker of phosphatidylinositol 4,5-bisphosphate-induced actin assembly, making it a valuable tool in cell biology research .

Scientific Research Applications

Chemistry

    Chemical Genetics: 187-1 is used to study the role of N-WASP in actin polymerization and cell morphology.

Biology

    Cell Structure Studies: The inhibitor is used to dissect the complex signaling networks that govern cell morphology and motility. .

Medicine

Industry

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Future research could focus on the potent cooperativity of the activation of N-WASP by both cdc42 and PIP2, which explains the reduced potency of 187-1 to inhibit N-WASP in the presence of both activators . Further studies could also explore whether 187-1 directly binds to N-WASP .

Biochemical Analysis

Biochemical Properties

187-1, N-WASP inhibitor: plays a crucial role in biochemical reactions by inhibiting the activation of the Arp2/3 complex, which is essential for actin polymerization. The compound interacts with N-WASP by stabilizing its autoinhibited state, thereby preventing N-WASP from activating the Arp2/3 complex . This interaction is significant because it helps researchers understand the mechanisms of actin assembly and the role of N-WASP in this process.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. By inhibiting N-WASP, the compound disrupts actin cytoskeleton dynamics, which can affect cell shape, motility, and division . Additionally, the inhibitor influences cell signaling pathways, gene expression, and cellular metabolism by altering the actin cytoskeleton, which is involved in various cellular functions.

Molecular Mechanism

At the molecular level, This compound exerts its effects by binding to N-WASP and stabilizing its autoinhibited conformation . This binding prevents N-WASP from interacting with and activating the Arp2/3 complex, thereby inhibiting actin polymerization. The compound’s ability to stabilize the autoinhibited state of N-WASP is key to its function as an inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound is stable when stored at -80°C for up to 2 years and at -20°C for up to 1 year . Over time, the inhibitor’s effectiveness may decrease due to degradation, which can impact long-term studies on cellular function. Researchers must consider these temporal effects when designing experiments.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits N-WASP without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, which can impact the overall health and function of the animal models. Researchers must carefully determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

This compound: is involved in metabolic pathways related to actin polymerization. The compound interacts with enzymes and cofactors that regulate the actin cytoskeleton . By inhibiting N-WASP, the inhibitor affects metabolic flux and metabolite levels associated with actin assembly and cellular dynamics.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which can affect its overall activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the inhibitor’s use in research.

Subcellular Localization

The subcellular localization of This compound is primarily within the cytoplasm, where it interacts with N-WASP and the actin cytoskeleton . The compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications. These factors ensure that the inhibitor reaches its intended site of action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 187-1 involves the creation of a cyclic peptide through the assembly of amino acids in a specific sequence. The process typically includes:

    Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

    Cyclization: The linear peptide is then cyclized to form the 14-amino acid cyclic structure.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the principles of SPPS and cyclization are scalable for larger production. The use of automated peptide synthesizers can facilitate the efficient production of cyclic peptides like 187-1 .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

3-[(3S,6R,9R,15R,18S,21S,24R,30S,33R,36R,42R,45S,48S,51R)-18,45-bis(4-aminobutyl)-48-(3-amino-3-oxopropyl)-3,6,15,30,33,42-hexabenzyl-2,5,8,14,17,20,23,29,32,35,41,44,47,50-tetradecaoxo-1,4,7,13,16,19,22,28,31,34,40,43,46,49-tetradecazapentacyclo[49.3.0.09,13.024,28.036,40]tetrapentacontan-21-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H122N18O16/c97-49-21-19-39-67-83(117)107-73(57-63-31-11-3-12-32-63)93(127)113-53-25-43-79(113)91(125)105-71(55-61-27-7-1-8-28-61)87(121)109-75(59-65-35-15-5-16-36-65)95(129)111-51-23-41-77(111)89(123)103-69(45-47-81(99)115)85(119)102-68(40-20-22-50-98)84(118)108-74(58-64-33-13-4-14-34-64)94(128)114-54-26-44-80(114)92(126)106-72(56-62-29-9-2-10-30-62)88(122)110-76(60-66-37-17-6-18-38-66)96(130)112-52-24-42-78(112)90(124)104-70(86(120)101-67)46-48-82(100)116/h1-18,27-38,67-80H,19-26,39-60,97-98H2,(H2,99,115)(H2,100,116)(H,101,120)(H,102,119)(H,103,123)(H,104,124)(H,105,125)(H,106,126)(H,107,117)(H,108,118)(H,109,121)(H,110,122)/t67-,68-,69-,70-,71+,72+,73+,74+,75-,76-,77+,78+,79+,80+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTIQAVQWWOKNF-RNEDXEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N[C@@H](C(=O)N[C@H](C(=O)N5CCC[C@@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H122N18O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1784.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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